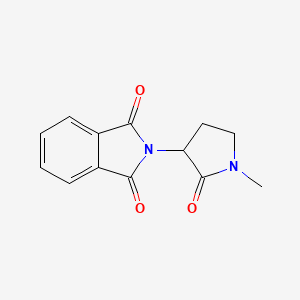

2-(1-Methyl-2-oxo-pyrrolidin-3-yl)isoindoline-1,3-dione

CAS No.:

Cat. No.: VC18303227

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12N2O3 |

|---|---|

| Molecular Weight | 244.25 g/mol |

| IUPAC Name | 2-(1-methyl-2-oxopyrrolidin-3-yl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C13H12N2O3/c1-14-7-6-10(13(14)18)15-11(16)8-4-2-3-5-9(8)12(15)17/h2-5,10H,6-7H2,1H3 |

| Standard InChI Key | UBDGGDUWSGLVTF-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC(C1=O)N2C(=O)C3=CC=CC=C3C2=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound (C₁₃H₁₂N₂O₃; MW 244.25 g/mol) consists of an isoindoline-1,3-dione (phthalimide) scaffold linked to a 1-methyl-2-oxopyrrolidin-3-yl moiety (Figure 1). The phthalimide group contributes hydrophobicity and planar rigidity, while the pyrrolidone ring introduces a chiral center and hydrogen-bonding capacity .

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at ~1775 cm⁻¹ (cyclic imide C=O) and ~1715 cm⁻¹ (pyrrolidone C=O) .

-

¹H NMR: Signals between δ 2.4–3.0 ppm (pyrrolidine CH₃ and CH₂), δ 7.3–7.8 ppm (phthalimide aromatic protons) .

-

Mass Spectrometry: Molecular ion peak at m/z 244.1 (M⁺).

Synthesis and Optimization

Conventional Synthesis Routes

The compound is synthesized via a two-step protocol:

-

Condensation: Phthalic anhydride reacts with 3-amino-1-methylpyrrolidin-2-one in acetic acid under reflux .

-

Cyclization: Intramolecular dehydration forms the fused bicyclic structure .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Condensation | Phthalic anhydride, acetic acid, 110°C | 70–85% | |

| Purification | Recrystallization (ethanol/water) | – |

Microwave-Assisted Synthesis

Microwave irradiation (150–250°C, 3–10 min) enhances reaction efficiency, reducing side products and improving yields to >90% .

Biological Activities and Mechanisms

Anticancer Activity

Phthalimide derivatives demonstrate:

-

Cytotoxicity: IC₅₀ values of 1–10 µM against HepG2 and MCF-7 cells .

-

Apoptosis Induction: Caspase-3 activation and PARP cleavage observed in leukemia models .

Neuroactive Properties

The pyrrolidone moiety resembles nootropic agents (e.g., piracetam), suggesting potential cognitive enhancement or neuroprotection .

Applications in Drug Development

Pharmacokinetic Optimization

-

Bioavailability: Hydrophobic phthalimide enhances blood-brain barrier penetration .

-

Prodrug Design: Amino derivatives enable targeted delivery via hydrolytic cleavage .

Synthetic Intermediates

The compound serves as a precursor for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume